molecular formula C21H18N2O4S B14944179 N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B14944179
M. Wt: 394.4 g/mol
InChI Key: HFGKQHIGPOJBET-SNAWJCMRSA-N
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Description

N-{3-[(E)-2-(4-PYRIDINYL)VINYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE is a complex organic compound that features a combination of pyridine, phenyl, and benzodioxine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(E)-2-(4-PYRIDINYL)VINYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(E)-2-(4-PYRIDINYL)VINYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Corresponding oxides of the benzodioxine ring.

    Reduction: Reduced derivatives of the pyridinyl and phenyl groups.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-{3-[(E)-2-(4-PYRIDINYL)VINYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-{3-[(E)-2-(4-PYRIDINYL)VINYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-{3-[(E)-2-(4-PYRIDINYL)VINYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONAMIDE
  • N-{3-[(E)-2-(4-PYRIDINYL)VINYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-THIOAMIDE

Uniqueness

N-{3-[(E)-2-(4-PYRIDINYL)VINYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds, increasing its solubility and interaction with biological targets compared to its carbonamide and thioamide analogs.

Properties

Molecular Formula

C21H18N2O4S

Molecular Weight

394.4 g/mol

IUPAC Name

N-[3-[(E)-2-pyridin-4-ylethenyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

InChI

InChI=1S/C21H18N2O4S/c24-28(25,19-6-7-20-21(15-19)27-13-12-26-20)23-18-3-1-2-17(14-18)5-4-16-8-10-22-11-9-16/h1-11,14-15,23H,12-13H2/b5-4+

InChI Key

HFGKQHIGPOJBET-SNAWJCMRSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)/C=C/C4=CC=NC=C4

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)C=CC4=CC=NC=C4

Origin of Product

United States

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